![molecular formula C18H33GdN4O10 B8123258 Gadobutrol Monohydrate](/img/structure/B8123258.png)
Gadobutrol Monohydrate
描述
Gadobutrol Monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a non-ionic, macrocyclic compound that provides high contrast enhancement due to its unique physicochemical properties. This compound is marketed under various trade names, including Gadovist and Gadavist .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically starts with the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane and lithium chloride in an alcohol medium at elevated temperatures. This is followed by alkylation with sodium monochloroacetate in an alkaline medium. The intermediate is then worked up under acidic conditions, and gadolinium oxide is added. The pH is adjusted with lithium hydroxide to a neutral to slightly basic value, followed by concentration and addition of alcohol. The mixture is heated under reflux, cooled, and the crude product is isolated and dried. The crude product is then dissolved in water, purified on an ion exchanger, treated with activated carbon, and subjected to sterile filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for high yield and purity. The process is streamlined by forming the gadolinium complex in situ without the need for purification of intermediates, thus simplifying the synthesis and reducing costs .
化学反应分析
Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions due to its macrocyclic structure. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The synthesis involves reagents such as cyclen, 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane, lithium chloride, sodium monochloroacetate, and gadolinium oxide. The reactions are typically carried out in alcohol or aqueous media under controlled pH and temperature conditions .
Major Products: The major product of these reactions is this compound itself, which is a stable gadolinium complex. The high purity of the final product is ensured through multiple purification steps, including ion exchange and activated carbon treatment .
科学研究应用
Medical Imaging
Gadobutrol is primarily utilized as a contrast agent in MRI. It enhances the visibility of internal structures by altering the relaxation times of protons in tissues, which improves image quality and diagnostic accuracy.
- Mechanism of Action : Gadobutrol works by shortening T1 and T2 relaxation times in tissues, leading to increased signal intensity on MRI scans. This is crucial for differentiating normal from pathological tissues .
-
Use Cases :
- Cranial and Spinal MRI : It is used to visualize brain lesions, tumors, and other abnormalities.
- Breast MRI : Gadobutrol aids in detecting and assessing malignant breast diseases.
- Magnetic Resonance Angiography (MRA) : It is employed for evaluating vascular structures and diagnosing conditions like stroke .
Oncology Research
Gadobutrol plays a significant role in oncology, particularly in tumor visualization and treatment response assessment.
- Case Studies : In a study involving 402 patients with various tumors, gadobutrol-enhanced images were compared with those enhanced using other agents. Results indicated that gadobutrol provided superior contrast quality in 97% of cases .
- Applications :
Cardiovascular Studies
In cardiology, gadobutrol is essential for evaluating heart conditions through detailed imaging.
- Applications :
Neurological Applications
Gadobutrol is extensively used in neurological imaging to identify abnormalities within the central nervous system.
- Use Cases :
Pharmaceutical Development
In addition to its imaging applications, gadobutrol is also utilized in pharmaceutical research.
- Drug Formulation Studies : Researchers use gadobutrol to assess the effectiveness of new therapeutic agents by evaluating their pharmacokinetics and safety profiles during MRI procedures .
Data Summary Table
Case Study 1: Efficacy in Tumor Visualization
A randomized study compared gadobutrol with another contrast agent (gadoteridol) among patients with various tumors. The results demonstrated that gadobutrol provided clearer images for tumor characterization and treatment planning .
Case Study 2: Safety Profile Evaluation
The GARDIAN study assessed the safety of gadobutrol across a large patient population (over 23,000). It reported a low incidence of adverse reactions (0.7%), confirming its favorable safety profile compared to other contrast agents .
Case Study 3: Pediatric Applications
Research has shown that gadobutrol can be safely administered to children aged 2 years and older without dose adjustments. The pharmacokinetics were similar to those observed in adults, ensuring effective imaging capabilities .
作用机制
Gadobutrol Monohydrate enhances MRI images by altering the magnetic properties of nearby water molecules. It shortens the relaxation times (T1 and T2) of protons in tissue water, thereby increasing the signal intensity in MRI scans. This effect is due to the paramagnetic properties of gadolinium, which interacts with the magnetic field and enhances the contrast of the images .
The compound targets areas with disrupted blood-brain barriers or abnormal vascularity, making it particularly useful for detecting lesions and tumors. It is administered intravenously and is distributed throughout the body, highlighting areas with increased vascular permeability .
相似化合物的比较
- Gadoterate Meglumine
- Gadoteridol
- Gadopentetate Dimeglumine
- Gadofosveset Trisodium
Compared to these compounds, Gadobutrol Monohydrate offers superior image quality and a lower risk of nephrogenic systemic fibrosis due to its macrocyclic structure .
生物活性
Gadobutrol monohydrate is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its unique properties, including high relaxivity and macrocyclic structure, contribute to its effectiveness in enhancing image quality during diagnostic procedures. This article explores the biological activity of gadobutrol, focusing on its pharmacological properties, safety profile, and clinical applications.
Chemical and Physical Properties
Gadobutrol (C₁₈H₃₁GdN₄O₉) is characterized as a hydrophilic, electrically neutral macrocyclic compound. It is formulated at a concentration of 1.0 mmol/ml, which is higher than many other GBCAs, allowing for superior image enhancement due to its increased gadolinium concentration. The macrocyclic structure enhances the stability of the gadolinium ion, reducing the risk of nephrogenic systemic fibrosis (NSF), a serious condition associated with some linear GBCAs .
The primary mechanism through which gadobutrol enhances MRI images is by shortening the relaxation times of protons in tissues:
- Relaxation Times : Gadobutrol significantly shortens T1 and T2 relaxation times, leading to increased signal intensity on MRI scans. At a standard pH of 7 and temperature of 37°C, gadobutrol exhibits a T1 relaxivity (r1) of 5.2 L/(mmol·sec) and a T2 relaxivity (r2) of 6.1 L/(mmol·sec) .
- Field Dependence : The relaxivity values are relatively stable across different magnetic field strengths, which is beneficial for various MRI techniques .
Pharmacokinetics
The pharmacokinetic profile of gadobutrol reveals important data regarding its distribution, metabolism, and elimination:
- Distribution : After intravenous administration, gadobutrol rapidly distributes into the extracellular space. Plasma concentrations peak shortly after injection and decline over time .
- Elimination : Gadobutrol is primarily excreted unchanged through the kidneys. Over 90% of the administered dose is eliminated within 12 hours post-injection .
- Half-Life : The median terminal elimination half-life varies across populations but remains consistent with typical GBCA profiles .
Safety and Tolerability
Gadobutrol has been shown to have a favorable safety profile across various studies:
- Adverse Reactions : In the GARDIAN study involving over 1,000 pediatric patients, gadobutrol was well tolerated with adverse reaction rates as low as 0.5%, comparable to adult populations .
- Nephrogenic Systemic Fibrosis : Importantly, there were no reported cases of NSF among patients with impaired renal function during clinical evaluations .
- Breastfeeding Considerations : Limited studies indicate that only a small fraction (0.01% to 0.04%) of the maternal dose is excreted in breast milk, suggesting minimal risk for nursing infants .
Clinical Applications
Gadobutrol's clinical applications are diverse due to its effectiveness in enhancing MRI imaging:
- Central Nervous System Imaging : It is utilized to detect abnormalities in the blood-brain barrier and vascularity in both adult and pediatric patients .
- Oncology : Gadobutrol aids in assessing malignant breast disease and other tumors by providing clear imaging for diagnosis and treatment planning .
- Cardiac Imaging : The agent is also employed in evaluating myocardial perfusion and late gadolinium enhancement in patients with coronary artery disease .
Research Findings and Case Studies
Several studies have highlighted the efficacy and safety of gadobutrol:
Study | Population | Dosage | Adverse Reactions | Key Findings |
---|---|---|---|---|
GARDIAN Study | Pediatric (<18 years) | Mean 0.13 mmol/kg | 0.5% ADRs | Excellent contrast quality in 97.8% |
Hahn et al. | Children (2–17 years) | 0.5 mmol/kg | 5.8% ADRs | Higher ADRs attributed to longer follow-up |
General Population | Adults | Standard dosing | Low rates across multiple studies | No significant nephrotoxicity reported |
属性
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUDJWFTFYTQQ-FXUMYAARSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33GdN4O10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198637-52-4 | |
Record name | Gadobutrol monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198637524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GADOBUTROL MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84BDC25NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。